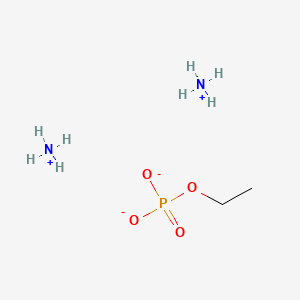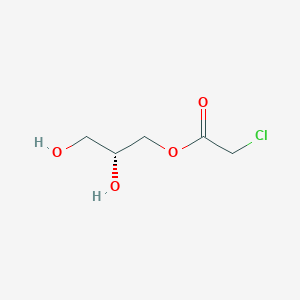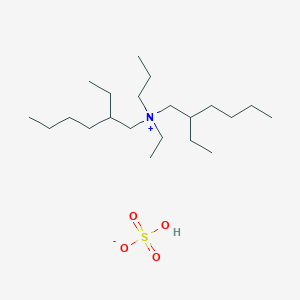
Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For this specific compound, the synthetic route may involve:
Starting Materials: Piperazine, 2-methoxyphenyl derivative, and 5,5,6-trimethyl-1,4-dioxane.
Reaction Conditions: The reaction may be carried out in the presence of a suitable solvent (e.g., ethanol or methanol) and a catalyst (e.g., palladium on carbon) under reflux conditions.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various chemical reactions, including:
Oxidation: Oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can modify the substituents on the piperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
Piperazine derivatives are widely used in organic synthesis as intermediates for the preparation of more complex molecules.
Biology
In biological research, piperazine compounds are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine
Piperazine derivatives have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and parasitic infections.
Industry
In the industrial sector, piperazine compounds are used as corrosion inhibitors and in the production of polymers and resins.
Mechanism of Action
The mechanism of action of piperazine derivatives varies depending on their specific structure and target. Generally, these compounds can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors to modulate their activity.
Enzymes: Inhibiting enzyme activity by binding to the active site.
Ion Channels: Modulating ion channel function to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound with a simple structure.
1-Phenylpiperazine: A derivative with a phenyl group attached to the piperazine ring.
1-Benzylpiperazine: A derivative with a benzyl group attached to the piperazine ring.
Uniqueness
The uniqueness of Piperazine, 1-(2-methoxyphenyl)-4-((5,5,6-trimethyl-1,4-dioxan-2-yl)methyl)-, monohydrochloride lies in its specific substituents, which may confer distinct pharmacological properties and applications compared to other piperazine derivatives.
Properties
CAS No. |
97306-36-0 |
|---|---|
Molecular Formula |
C19H31ClN2O3 |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-[(5,5,6-trimethyl-1,4-dioxan-2-yl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C19H30N2O3.ClH/c1-15-19(2,3)23-14-16(24-15)13-20-9-11-21(12-10-20)17-7-5-6-8-18(17)22-4;/h5-8,15-16H,9-14H2,1-4H3;1H |
InChI Key |
ZZNZMAMRCSVBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OCC(O1)CN2CCN(CC2)C3=CC=CC=C3OC)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,5-Dimethyl-1-vinyl-4-hexenyl)oxy]dimethoxymethylsilane](/img/structure/B12685404.png)












